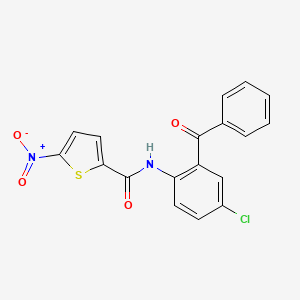
N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide” was synthesized by dissolving it in ethanol, after which hexamine and ammonium chloride were added, resulting in the formation of the product .Molecular Structure Analysis
The molecular structure of a similar compound, “N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide”, has been reported. It has a linear formula of C20H13Cl2NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “N-(2-benzoyl-4-chlorophenyl)-2-chlorobenzamide”, have been reported. It has a density of 1.3±0.1 g/cm3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
Antipathogenic Activity of Thiourea Derivatives
Thiourea derivatives, including acylthioureas with various halogenated phenyl substituents, have been synthesized and characterized for their antipathogenic activity. These compounds have shown significant activity against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, especially those known for biofilm formation. The study indicates the potential of these derivatives for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Electronic Devices
Research on molecular electronic devices has utilized molecules containing nitroamine redox centers in self-assembled monolayers to exhibit negative differential resistance and high on-off peak-to-valley ratios. This demonstrates the potential of such molecular structures in electronic applications, suggesting that similar functionalities in N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide might be explored for electronic or sensor applications (Chen, Reed, Rawlett, & Tour, 1999).
Radiosensitizers and Cytotoxins
A series of nitrothiophene carboxamides has been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have shown activity in vitro as radiosensitizers of hypoxic mammalian cells and selectively as cytotoxins, highlighting the therapeutic potential of nitrothiophene derivatives in cancer treatment (Threadgill et al., 1991).
Schiff Base Complexes
The synthesis and characterization of Ni(II) Schiff base complexes, including those derived from similar benzoyl-phenyl carboxamides, have been explored. These complexes have potential applications in catalysis and as precursors for materials with unique electronic and magnetic properties. The study of their absolute structures and NMR data contributes to understanding the electronic effects in these complexes, which may inform the design of new materials (Langer et al., 2007).
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O4S/c19-12-6-7-14(13(10-12)17(22)11-4-2-1-3-5-11)20-18(23)15-8-9-16(26-15)21(24)25/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUNFEDMYJKVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
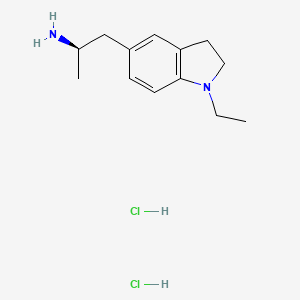
![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2738523.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)
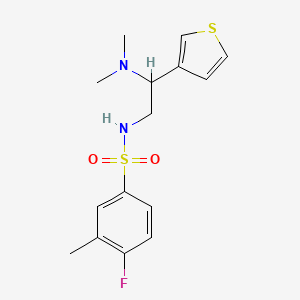
![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-cyanophenyl)amino]acetamide](/img/structure/B2738533.png)
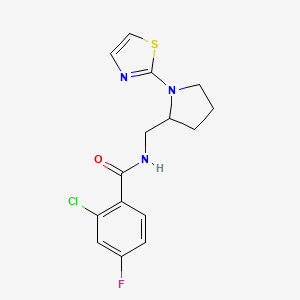
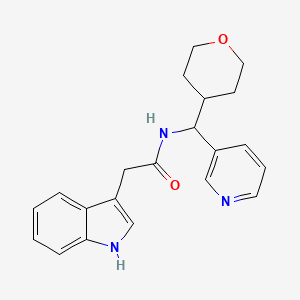
![2-Chloro-3-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B2738540.png)
